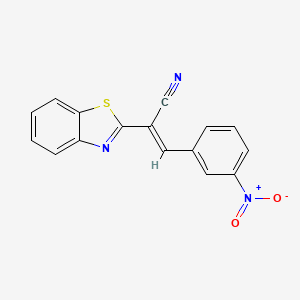
Tert-butyl 4-(3-methyl-4-nitrophenyl)piperazine-1-carboxylate
Overview
Description
Tert-butyl 4-(3-methyl-4-nitrophenyl)piperazine-1-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. The compound is a piperazine derivative and has been synthesized using various methods.
Scientific Research Applications
Synthesis and Characterization
This compound serves as a crucial intermediate in the synthesis of biologically active molecules. For instance, Liu Ya-hu (2010) demonstrated its synthesis as part of a pathway to produce benziimidazole compounds with potential biological activities (Liu Ya-hu, 2010). Similarly, the work by Zhi-Ping Yang et al. (2021) focused on its synthesis and structural confirmation via spectroscopy and X-ray diffraction, providing insight into its molecular structure and conformation (Zhi-Ping Yang et al., 2021).
Crystallographic Studies
The compound has also been the subject of crystallographic studies to understand its structural properties. Ashwini Gumireddy et al. (2021) prepared a sterically congested piperazine derivative, highlighting its synthetic utility and pharmacological potential (Ashwini Gumireddy et al., 2021). Moreover, the crystal structure of a related compound was reported by C. Mamat et al. (2012), contributing to the knowledge of piperazine-carboxylate structures (C. Mamat et al., 2012).
Biological Evaluation
A synthesis and biological evaluation study by C. Sanjeevarayappa et al. (2015) on a derivative highlighted its potential for antibacterial and anthelmintic activity, suggesting possible applications in developing new therapeutic agents (C. Sanjeevarayappa et al., 2015). This underscores the importance of such compounds in medicinal chemistry research.
Anticorrosive Properties
Research by B. Praveen et al. (2021) investigated a novel derivative for its anticorrosive behavior on carbon steel, revealing significant inhibition efficiency, which suggests industrial applications in corrosion protection (B. Praveen et al., 2021).
properties
IUPAC Name |
tert-butyl 4-(3-methyl-4-nitrophenyl)piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4/c1-12-11-13(5-6-14(12)19(21)22)17-7-9-18(10-8-17)15(20)23-16(2,3)4/h5-6,11H,7-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJXLXFWWETVERO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2CCN(CC2)C(=O)OC(C)(C)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(3-methyl-4-nitrophenyl)piperazine-1-carboxylate | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-cyclopropyl-2-[4-({1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}amino)cyclohexyl]-2,3-dihydropyridazin-3-one](/img/structure/B2819005.png)

![1-[3-(2-Fluorobenzenesulfonyl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2819007.png)
![4-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]sulfonyl-3,5-dimethyl-1,2-oxazole](/img/structure/B2819008.png)

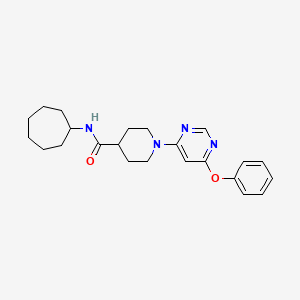

![3-tert-butyl-8b-hydroxy-1-(4-methylphenyl)sulfonyl-3aH-indeno[1,2-c]pyrazol-4-one](/img/structure/B2819013.png)
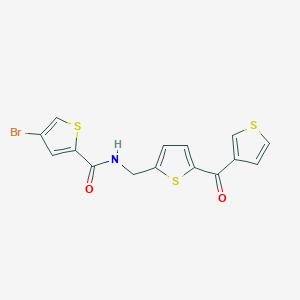
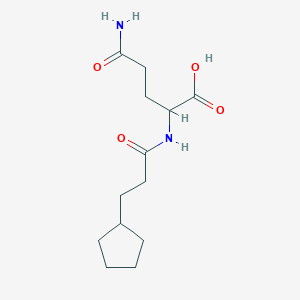
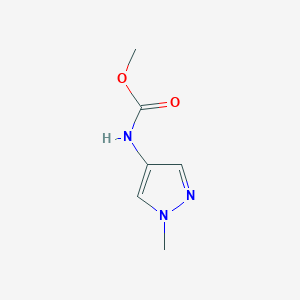
![N-[cyano(2,4-dimethoxyphenyl)methyl]-3-(1H-pyrrol-1-yl)butanamide](/img/structure/B2819018.png)
